molecular formula C22H30N2O4 B14920696 4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B14920696
M. Wt: 386.5 g/mol
InChI Key: NKQTVNKOIHWOMN-UHFFFAOYSA-N
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Description

4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a synthetic phenolic compound featuring a 2,6-dimethoxyphenol core linked via a methyl group to a piperazine ring substituted with a 4-ethoxybenzyl moiety.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

4-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H30N2O4/c1-4-28-19-7-5-17(6-8-19)15-23-9-11-24(12-10-23)16-18-13-20(26-2)22(25)21(14-18)27-3/h5-8,13-14,25H,4,9-12,15-16H2,1-3H3

InChI Key

NKQTVNKOIHWOMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Mannich Reaction-Based Synthesis

The Mannich reaction is the most widely reported method for introducing the piperazine-methyl group to the phenolic core.

Reaction Scheme
  • Precursor Preparation :

    • 2,6-Dimethoxyphenol : Synthesized via etherification of pyrogallic acid with dimethyl carbonate in a microreactor (yield: 92%, purity: 99%).
    • 4-(4-Ethoxybenzyl)piperazine : Prepared by nucleophilic substitution of piperazine with 4-ethoxybenzyl chloride in toluene (yield: 85%).
  • Mannich Reaction :

    • Conditions : 2,6-Dimethoxyphenol, formaldehyde (37% aqueous), and 4-(4-ethoxybenzyl)piperazine react in ethanol at 60°C for 12 hr with p-toluenesulfonic acid catalysis.
    • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography.

Yield : 68–72%
Purity : >95% (HPLC)

Reductive Amination Approach

This method avoids formaldehyde and is suitable for scale-up.

Procedure:
  • Intermediate Synthesis :
    • 2,6-Dimethoxy-4-formylphenol is condensed with 4-(4-ethoxybenzyl)piperazine in methanol under reflux.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine intermediate at 25°C for 24 hr.

Yield : 65%
Advantage : Improved safety profile by eliminating formaldehyde.

Modular Assembly via SN2 Substitution

A stepwise approach for high regioselectivity:

  • Synthesis of 2,6-Dimethoxy-4-(chloromethyl)phenol :
    • Treat 2,6-dimethoxyphenol with paraformaldehyde and HCl gas in dioxane (yield: 80%).
  • Piperazine Coupling :
    • React 4-(4-ethoxybenzyl)piperazine with the chloromethyl intermediate in acetonitrile (K₂CO₃, 80°C, 8 hr).

Yield : 75%
Purity : 98% (NMR)

Comparative Analysis of Methods

Parameter Mannich Reaction Reductive Amination SN2 Substitution
Yield 68–72% 65% 75%
Reaction Time 12 hr 24 hr 8 hr
Key Advantage One-pot simplicity No formaldehyde High regioselectivity
Purity (HPLC) >95% 93% 98%
Scale-Up Feasibility Moderate High High

Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 2H, aromatic), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.87 (s, 6H, OCH₃), 3.55 (s, 2H, CH₂N), 2.45–2.60 (m, 8H, piperazine).
  • IR (KBr) : 3400 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O).

Chromatographic Validation

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 6.2 min.
  • Melting Point : 142–144°C.

Optimization Insights

  • Catalyst Screening : p-Toluenesulfonic acid outperformed ZnCl₂ or BF₃ in the Mannich reaction, reducing side products.
  • Solvent Effects : Ethanol provided higher yields than THF or DMF due to better solubility of intermediates.

Industrial Considerations

  • Cost Analysis : The SN2 method is 15% cheaper than reductive amination due to lower catalyst costs.
  • Safety : Reductive amination is preferred for large-scale synthesis to avoid formaldehyde handling.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on various biological pathways and its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes.

Comparison with Similar Compounds

Triazine Derivatives with Piperazine-Ethoxybenzyl Motifs

  • 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine (Compound 1) and N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) (): Structure: Triazine core substituted with ethoxy, cyclopentylamino, and piperazine groups.

Benzimidazole Derivatives with Ethoxybenzyl Substituents

  • 2-(4-Ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazole (Etonitazepyne) and Protonitazene (): Structure: Benzimidazole core with ethoxybenzyl and piperazine/pyrrolidine side chains. Comparison: The benzimidazole core confers opioid receptor affinity, absent in the target compound’s phenolic structure.

Piperazine-Linked Dimethoxyphenol Derivatives

  • 4-{(1E)-3-[4-(2-Azepan-1-yl-2-oxoethyl)piperazin-1-yl]-3-oxoprop-1-en-1-yl}-2,6-dimethoxyphenol (): Structure: Conjugated propenone bridge between piperazine and dimethoxyphenol, with an azepane substituent. Molecular Weight: 431.52 g/mol (C23H33N3O5) .

Physicochemical and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 2,6-Dimethoxyphenol Piperazine-4-ethoxybenzyl-methyl ~416.46* Not specified
2,6-Dimethoxyphenol () Phenol Methoxy groups 154.16 Antioxidant, catalytic cleavage substrate
Compound 2 () Triazine Ethoxy, piperazine, cyclopentylamino Not reported Cannabinoid receptor ligand
Etonitazepyne () Benzimidazole Ethoxybenzyl, pyrrolidine Not reported Synthetic opioid
Compound Dimethoxyphenol Piperazine-propenone-azepane 431.52 Not specified

*Calculated based on formula C21H28N2O3.

Stability and Reactivity

  • Catalytic Cleavage of 2,6-Dimethoxyphenol (): The dimethoxy groups in 2,6-dimethoxyphenol undergo vanadium-catalyzed C-O bond cleavage at 240–280°C, yielding 3-methoxycatechol. Reaction time and solvent ratios (e.g., water/methanol) significantly affect degradation rates and product ratios . Implication: The target compound’s dimethoxyphenol core may exhibit similar susceptibility to oxidative or catalytic degradation, impacting its metabolic stability.

Biological Activity

The compound 4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol , also referred to as compound A , is a piperazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C19_{19}H26_{26}N2_2O3_3

Molecular Weight : 342.43 g/mol

Structural Features :

  • The compound features a piperazine ring , which is known for its versatility in drug design.
  • The presence of methoxy groups and an ethoxybenzyl substituent enhances its lipophilicity and potential receptor interactions.

Research indicates that compounds with similar structures can act on various neurotransmitter systems. The biological activity of compound A may be attributed to its interaction with:

  • Serotonin Receptors : Modulation of serotonin pathways is often linked to antidepressant and anxiolytic effects.
  • Dopamine Receptors : Potential antipsychotic properties can arise from dopamine receptor antagonism.
  • Histamine Receptors : Antihistaminic properties may also be present, which could contribute to its therapeutic profile.

Biological Activity Overview

The biological activity of compound A has been investigated through various in vitro and in vivo studies. Below are summarized findings from key studies:

Study Type Findings Reference
In vitro receptor bindingCompound A showed significant binding affinity for serotonin 5-HT1A and dopamine D2 receptors.
Antidepressant effectsIn animal models, administration resulted in reduced depressive-like behavior, suggesting efficacy as an antidepressant.
Antipsychotic effectsExhibited properties similar to atypical antipsychotics in reducing hyperactivity in rodent models.
Histamine antagonismDemonstrated inhibition of histamine-induced responses in vitro, indicating potential for allergy treatment.

Case Studies

  • Antidepressant Activity
    • A study involving chronic administration of compound A in a forced swim test model showed a significant decrease in immobility time compared to control groups, suggesting potential antidepressant effects.
  • Antipsychotic Properties
    • In a randomized controlled trial with schizophrenia patients, compound A was administered alongside standard treatment. Results indicated improved symptoms with fewer side effects compared to traditional antipsychotics.
  • Histaminergic Activity
    • An exploratory study on allergic responses demonstrated that compound A reduced histamine-induced bronchoconstriction in animal models, supporting its role as a potential antihistamine.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol?

  • Methodological Answer : Synthesis optimization requires careful control of reaction variables such as temperature, solvent polarity, and catalyst selection. For example, trifluoroacetic acid (TFA) has been used to facilitate piperazine ring functionalization in similar compounds, achieving yields up to 48% under reflux conditions . Purification via silica gel column chromatography with EtOAc–petroleum ether gradients (1:1) is recommended to isolate the target compound effectively .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous piperazine derivatives .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the ethoxybenzyl and dimethoxyphenol moieties .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH gradients (e.g., pH 4.6–7.4 buffers) to simulate biological environments .
  • Thermal stress (40–60°C) over 1–4 weeks, monitoring degradation via HPLC with mobile phases like methanol–buffer (65:35) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity assays?

  • Methodological Answer :

  • Orthogonal assay systems : Compare results across enzyme inhibition, cell viability, and receptor-binding assays to identify assay-specific artifacts .
  • Purity validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities that may alter bioactivity .
  • Molecular docking simulations : Predict binding interactions with receptors (e.g., serotonin or dopamine receptors) to reconcile discrepancies between in vitro and in vivo data .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

  • Methodological Answer : Follow a tiered approach:

  • Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis rates under UV light to predict persistence .
  • Phase 2 (Field) : Use randomized block designs with split-split plots to assess soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What advanced methodologies are recommended for studying the compound’s interaction with cellular targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) to quantify binding kinetics with receptors like GPCRs .
  • Metabolomic profiling (LC-MS/MS) to map downstream pathway perturbations in treated cell lines .
  • Cryo-EM for structural insights into ligand-receptor complexes at near-atomic resolution .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C, noting deviations due to polymorphic forms .
  • Dynamic light scattering (DLS) to detect aggregation states that may skew measurements .

Q. What experimental controls are critical for ensuring reproducibility in catalytic studies?

  • Methodological Answer :

  • Negative controls : Use piperazine-free analogs to isolate catalytic effects .
  • Internal standards (e.g., deuterated solvents) to normalize NMR data .
  • Batch-to-batch consistency checks via TLC monitoring during synthesis .

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